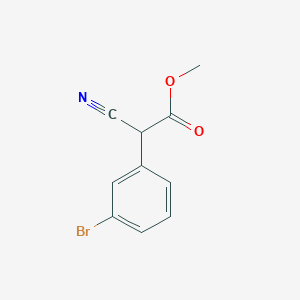

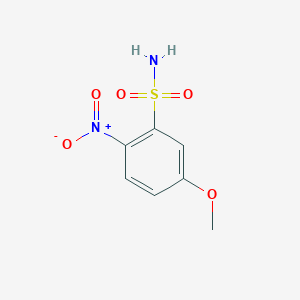

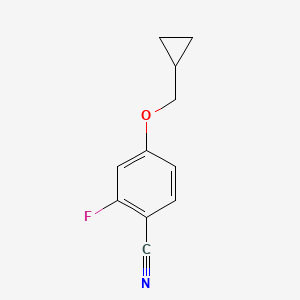

![molecular formula C9H18N2O3 B1432516 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide CAS No. 1267877-81-5](/img/structure/B1432516.png)

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Übersicht

Beschreibung

2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 . It is used in research and development .

Molecular Structure Analysis

The InChI code for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is 1S/C9H18N2O3/c1-8(12)9(13)10-2-3-11-4-6-14-7-5-11/h8,12H,2-7H2,1H3,(H,10,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Application 1: Antiviral Activity

Results : For instance, certain indole derivatives have demonstrated IC50 values of 7.53 µmol/L against influenza A, indicating a significant antiviral effect .

Application 2: Anti-inflammatory Activity

Results : The outcomes include decreased levels of pro-inflammatory cytokines and improved symptoms in disease models, showcasing the potential therapeutic benefits of these compounds .

Application 3: Anticancer Activity

Results : Some derivatives have shown promising results in selectively targeting cancer cells while sparing healthy cells, although specific data on “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” is not detailed in the available literature .

Application 4: Antioxidant Activity

Results : Indole derivatives have demonstrated varying degrees of antioxidant activity, contributing to their potential as therapeutic agents .

Application 5: Antimicrobial Activity

Results : Certain derivatives have shown effectiveness against a range of pathogenic microbes, suggesting their use in treating infections .

Application 6: Antidiabetic Activity

Results : Some studies report improved glycemic control and insulin response, indicating the potential of indole derivatives in diabetes management .

Application 7: Neuroprotective Effects

Results : Studies have shown that certain indole derivatives can reduce neuronal loss and improve cognitive functions in model organisms.

Application 8: Cardiovascular Protection

Results : Results indicate a decrease in plaque size and improved heart function, suggesting a protective role for these compounds in cardiovascular health.

Application 9: Analgesic Effects

Results : Some derivatives have been effective in reducing pain responses, highlighting their potential use as painkillers.

Application 10: Gastroprotective Activity

Results : Findings suggest that indole derivatives can significantly reduce the severity of gastric ulcers.

Application 11: Anti-Tuberculosis Activity

Results : Some derivatives have shown promising activity against drug-resistant strains of tuberculosis.

Application 12: Agricultural Chemicals

Results : Studies have reported enhanced plant growth and reduced pest damage, making these compounds valuable in agricultural practices.

Application 13: Protein Binding Affinity

Methods of Application : Protein–ligand binding affinity is often evaluated using empirical scoring functions like ChemScore, which predict the strength of the interaction .

Application 14: Herbicide Development

Methods of Application : These molecules are clustered and tested to retain at least one typical molecule of each class of herbicides .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-hydroxy-N-(2-morpholin-4-ylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(12)9(13)10-2-3-11-4-6-14-7-5-11/h8,12H,2-7H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBZUXDBBSKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

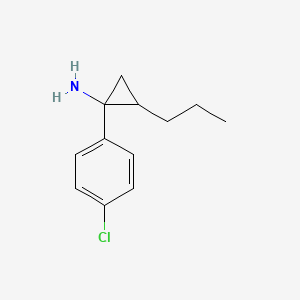

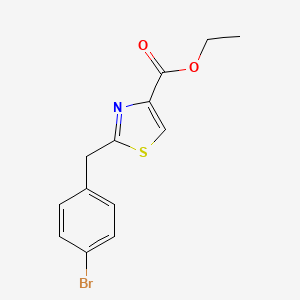

![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)

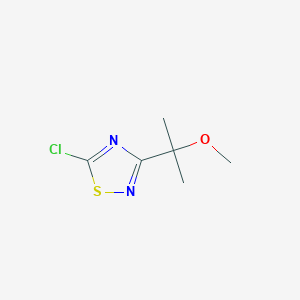

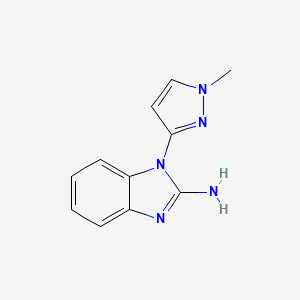

![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)

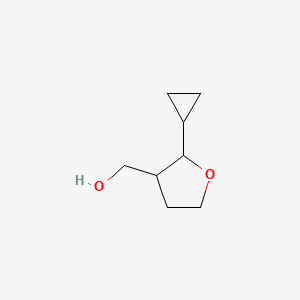

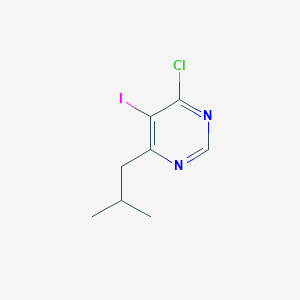

![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)

![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)